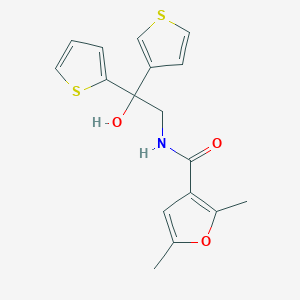
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C17H17NO3S2 and its molecular weight is 347.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biomass Conversion and Sustainable Materials
Conversion of Plant Biomass to Furan Derivatives : Furan derivatives, similar in structure to the compound , are crucial in converting plant biomass into valuable chemicals. Research has highlighted the synthesis of furan derivatives from hexose carbohydrates and lignocellulose, showing promise for replacing non-renewable hydrocarbon sources. These derivatives are used to produce monomers, polymers, fuels, and various chemicals, suggesting that similar compounds could find applications in green chemistry and sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).
Drug Metabolism and Pharmacologic Activity
Metabolic Hydroxy and Carboxy Functionalization : The metabolic transformations of drug molecules, including hydroxylation and carboxylation of alkyl moieties, significantly affect their pharmacologic activity. Understanding these metabolic pathways can inform the development of new drugs with enhanced efficacy or reduced toxicity. Research in this area provides insights into how modifications to drug molecules, akin to the structure of the compound , could impact their therapeutic potential (El-Haj & Ahmed, 2020).
Antioxidant Properties and Chemical Synthesis
Antioxidant Properties of Hydroxycinnamic Acids : The study of hydroxycinnamic acids (HCAs) and their structure-activity relationships offers insights into designing potent antioxidant molecules. Given the structural complexity and potential reactive sites on "N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide", exploring its antioxidant properties could be a valuable research direction. These studies can guide the synthesis of new antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Applications in Organic Synthesis
5-Hydroxymethylfurfural (HMF) in Organic Synthesis : The use of biomass-derived chemicals like 5-HMF in organic synthesis highlights the potential for incorporating renewable resources into fine chemicals. Given the structural similarity to furan derivatives, the compound may serve as a building block in synthesizing various fine chemicals, indicating its potential utility in organic synthesis and the development of new synthetic methodologies (Fan et al., 2019).
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S2/c1-11-8-14(12(2)21-11)16(19)18-10-17(20,13-5-7-22-9-13)15-4-3-6-23-15/h3-9,20H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRJGAKSYNOELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




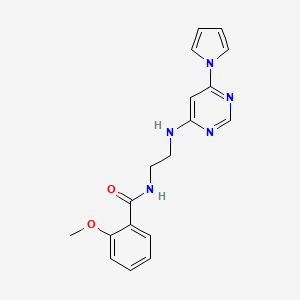
![(2Z)-N-acetyl-6-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2609506.png)
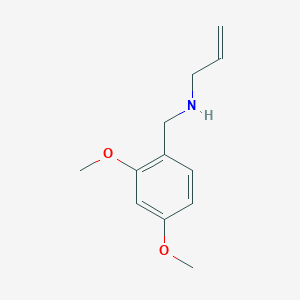


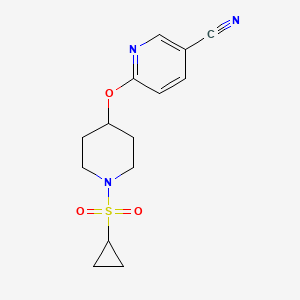
![N-(4-iodophenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2609513.png)
![(5-Chlorothiophen-2-yl)(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2609514.png)
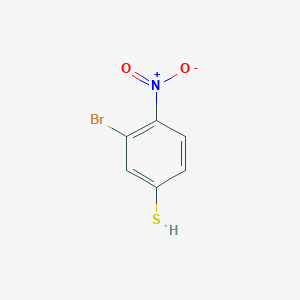
![6-[(4-chlorophenyl)sulfonyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2609516.png)
